BChE-Selective Inhibition vs. Geissoschizoline
In a direct comparative assay using purified alkaloids from Geissospermum vellosii, geissospermine demonstrated exclusive inhibition of butyrylcholinesterase (BChE) with an IC₅₀ of 82.98 ± 0.95 µM (horse serum BChE), while showing no significant inhibition of acetylcholinesterase (AChE) from Electrophorus electricus at the concentrations tested [1]. In the same study, the structurally related alkaloid geissoschizoline exhibited non-selective dual inhibition with IC₅₀ values of 5.86 ± 0.31 µM for AChE and 7.89 ± 0.33 µM for BChE. This selectivity inversion—geissospermine being BChE-selective while geissoschizoline is pan-cholinesterase—was corroborated in a separate study using human enzymes, where geissospermine inhibited only BChE, whereas geissoschizoline, geissoschizone, and 3′,4′,5′,6′-tetradehydrogeissospermine inhibited both AChE and BChE [2].
| Evidence Dimension | Cholinesterase inhibition selectivity (AChE vs. BChE IC₅₀) |
|---|---|
| Target Compound Data | Geissospermine: AChE IC₅₀ = not significant at tested concentrations; BChE IC₅₀ = 82.98 ± 0.95 µM (horse serum); human BChE = inhibited (no significant hAChE inhibition) [1][2] |
| Comparator Or Baseline | Geissoschizoline: AChE IC₅₀ = 5.86 ± 0.31 µM, BChE IC₅₀ = 7.89 ± 0.33 µM; human AChE IC₅₀ = 20.40 ± 0.93 µM, human BChE IC₅₀ = 10.21 ± 0.01 µM [1][2] |
| Quantified Difference | Geissospermine is functionally BChE-selective (no AChE inhibition detected), while geissoschizoline inhibits both enzymes with ~1.3-fold selectivity for AChE over BChE in horse serum assays and ~2-fold selectivity for hBChE over hAChE in human enzyme assays [1][2]. |
| Conditions | In vitro enzyme inhibition assays using AChE from Electrophorus electricus and BChE from horse serum [1]; human recombinant AChE and BChE [2]. |
Why This Matters
For researchers modeling Alzheimer's disease where BChE progressively assumes the dominant acetylcholine-hydrolyzing role in later disease stages, geissospermine's BChE-selective profile offers a target-specific pharmacological tool that is mechanistically distinct from dual inhibitors like geissoschizoline, enabling pathway-disentanglement studies that would be confounded by concomitant AChE inhibition.
- [1] Plataforma Sucupira. CAPES Thesis: Avaliação anticolinesterásica, citotóxica e anti-inflamatória de alcaloides purificados do Geissospermum vellosii. IC₅₀ data: geissospermine BChE 82.98 ± 0.95 µM; geissoschizoline AChE 5.86 ± 0.31 µM, BChE 7.89 ± 0.33 µM. View Source
- [2] Lima JA, Reis TM, Silva LL, et al. Geissoschizoline, a promising alkaloid for Alzheimer's disease: Inhibition of human cholinesterases, anti-inflammatory effects and molecular docking. Bioorg Chem. 2020;104:104215. doi:10.1016/j.bioorg.2020.104215. View Source
